molecular formula C18H20N6S B287564 3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287564
M. Wt: 352.5 g/mol
InChI Key: PMPRELLUAIWRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The exact mechanism of action of 3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to inhibit the growth of fungi, bacteria, and cancer cells by interfering with their DNA replication and transcription. It has also been found to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been reported to decrease the expression of genes involved in the cell cycle and DNA replication in cancer cells. It has also been found to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells exposed to oxidative stress. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines and prostaglandins in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent activity against various pathogens and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these diseases and for developing new therapies. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal and bacterial infections, and inflammation. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with DNA and RNA. Additionally, there is a need to develop more efficient synthesis methods for this compound to facilitate its use in research and drug development.

Synthesis Methods

The synthesis of 3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the methods involves the reaction of 2-methylbenzylamine, 1-methyl-3-propyl-1H-pyrazol-5-amine, and 2-mercaptobenzothiazole in the presence of triethylamine and acetic anhydride. The reaction mixture is heated at 80°C for 8 hours to obtain the desired product. Another method involves the reaction of 2-methylbenzylamine, 1-methyl-3-propyl-1H-pyrazol-5-amine, and 2-chlorobenzothiazole in the presence of potassium carbonate and DMF. The reaction mixture is heated at 100°C for 12 hours to obtain the desired product.

Scientific Research Applications

3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. One of the applications is in the field of medicinal chemistry. This compound has been reported to exhibit potent antifungal, antibacterial, and anticancer activities. It has also been found to possess anti-inflammatory and analgesic properties. Another application is in the field of material science. This compound has been used as a building block for the synthesis of novel materials with interesting properties.

properties

Product Name

3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H20N6S

Molecular Weight

352.5 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H20N6S/c1-4-7-14-11-15(23(3)21-14)17-22-24-16(19-20-18(24)25-17)10-13-9-6-5-8-12(13)2/h5-6,8-9,11H,4,7,10H2,1-3H3

InChI Key

PMPRELLUAIWRNS-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4C)C

Canonical SMILES

CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4C)C

Origin of Product

United States

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